(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobroMide)

Chiral synthesis Darifenacin intermediates Enantiomeric purity

The compound (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide (CAS 1415566-36-7) is a chiral, non-proteinogenic amino acid derivative available as a hydrobromide salt. It is structurally characterized by a pyrrolidine ring substituted at the 3-position with a diphenylacetic acid moiety, giving it a molecular formula of C18H20BrNO2 and a molecular weight of 362.3 g/mol.

Molecular Formula C18H20BrNO2
Molecular Weight 362.267
CAS No. 1415566-36-7
Cat. No. B2942878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobroMide)
CAS1415566-36-7
Molecular FormulaC18H20BrNO2
Molecular Weight362.267
Structural Identifiers
SMILESC1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br
InChIInChI=1S/C18H19NO2.BrH/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m1./s1
InChIKeyDZGVIAXVBXGHPT-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide (CAS 1415566-36-7) for Chiral Synthesis and Reference Standard Applications


The compound (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide (CAS 1415566-36-7) is a chiral, non-proteinogenic amino acid derivative available as a hydrobromide salt [1]. It is structurally characterized by a pyrrolidine ring substituted at the 3-position with a diphenylacetic acid moiety, giving it a molecular formula of C18H20BrNO2 and a molecular weight of 362.3 g/mol [1]. This compound is a key chiral intermediate in the synthesis of the muscarinic M3 receptor antagonist Darifenacin, where its specific (S)-stereochemistry is critical for the biological activity of the final drug product [2]. It is also widely utilized as a reference standard for impurity profiling in pharmaceutical quality control [3].

Why (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide Cannot Be Replaced by Generic Analogs


The procurement of this compound is highly specific due to a confluence of stereochemical, salt-form, and regulatory requirements. The (S)-enantiomer is essential for synthesizing the active pharmaceutical ingredient Darifenacin; the (R)-enantiomer or racemic mixture would lead to a different and potentially inactive or toxic diastereomer [1]. Furthermore, the hydrobromide salt offers distinct physicochemical advantages over the free base (CAS 1050646-75-7), such as improved crystallinity and solid-state stability, which are critical for accurate weighing and long-term storage as an analytical reference standard . Generic substitution with a different salt or stereoisomer is therefore not feasible for regulated pharmaceutical development [2].

Quantitative Differentiation Guide for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide Procurement


Stereochemical Purity Drives Synthetic Utility in Darifenacin Production

The synthetic pathway to Darifenacin relies on the (S)-2,2-diphenyl-2-(pyrrolidin-3-yl) group. The (S)-enantiomer controls the stereochemistry of the final drug. In one patent process, the use of the (S)-enantiomer of a related intermediate (the acetonitrile derivative) achieved a diastereomeric excess of 94% for the target (S)-enantiomer of a subsequent intermediate, whereas starting with the racemic form leads to a 1:1 mixture of active and inactive diastereomers [1]. This highlights the critical need for high enantiomeric purity in the starting material.

Chiral synthesis Darifenacin intermediates Enantiomeric purity

Salt Form Advantages: Crystallinity and Storage Stability

The hydrobromide salt (CAS 1415566-36-7) is provided as a crystalline solid with a defined assay minimum (e.g., 95%) and recommended long-term cool, dry storage, indicating improved stability and handling properties compared to the free base . The free base (CAS 1050646-75-7) is often a viscous oil or requires special handling, making it less suitable as a reference standard where precise weighing and stability are paramount .

Reference standard Solid-state characterization Stability data

Defined Regulatory Impurity Profile for Quality Control

The compound is officially designated as a 'Darifenacin Pyrrolidin Carboxylic Acid Impurity'. As such, it is supplied with detailed characterization data, including HPLC purity and structural confirmation by NMR and MS, which are compliant with regulatory guidelines for ANDA filings and method validation [1]. This specific impurity profile, traceable to pharmacopeial standards upon request, is not matched by generic 'pyrrolidine acetic acid' compounds, ensuring its suitability for GMP/GLP environments [1].

Pharmaceutical impurity Method validation Quality control

Optimal Use-Cases for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide Based on Evidence


As a Key Chiral Intermediate in Darifenacin and API Synthesis

This scenario leverages the compound's essential (S)-stereochemistry. It is the preferred starting material for constructing the chiral center of the active pharmaceutical ingredient Darifenacin [1]. The hydrobromide salt's crystalline form facilitates handling in multi-step synthesis. Its use is mandated over the (R)-enantiomer or racemic form to produce a single, active stereoisomer, as evidenced by the 94% d.e. achieved in downstream intermediate synthesis when enantiopure precursors are used [2].

As a Certified Reference Standard in Pharmaceutical Quality Control

The hydrobromide salt is the definitive standard for identifying and quantifying the 'Pyrrolidin Carboxylic Acid Impurity' in Darifenacin drug substance and drug product. Its solid-state stability and the availability of a comprehensive, regulatory-compliant analytical data package make it the only acceptable choice for method validation, system suitability tests, and ANDA filing, as mandated by ICH Q3A guidelines [3]. A generic 'pyrrolidine acetic acid' cannot fulfill this role.

Quote Request

Request a Quote for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobroMide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.